molecular formula C13H16O B2412209 5-Phenyl-1-oxaspiro[2.5]octane CAS No. 341030-11-3

5-Phenyl-1-oxaspiro[2.5]octane

Cat. No.: B2412209
CAS No.: 341030-11-3
M. Wt: 188.27
InChI Key: APJFYWWPVXTCTR-UHFFFAOYSA-N
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Description

5-Phenyl-1-oxaspiro[25]octane is an organic compound characterized by a spirocyclic structure, where a phenyl group is attached to the spiro center

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1-oxaspiro[2.5]octane typically involves the reaction of cyclohexanone with phenylmagnesium bromide, followed by cyclization. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions. For example, the reaction can be carried out in dry tetrahydrofuran under nitrogen atmosphere .

Industrial Production Methods: While specific industrial production methods for 5-Phenyl-1-oxaspiro[2This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Phenyl-1-oxaspiro[2.5]octane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Phenyl-1-oxaspiro[2.5]octane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Phenyl-1-oxaspiro[2.5]octane involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 5-Phenyl-1-oxaspiro[2.5]octane is unique due to the specific positioning of the phenyl group, which influences its chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

5-phenyl-1-oxaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-2-5-11(6-3-1)12-7-4-8-13(9-12)10-14-13/h1-3,5-6,12H,4,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJFYWWPVXTCTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2(C1)CO2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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